4-(Cyclopropylmethyl)piperazin-2-one is a chemical compound classified as a piperazine derivative, characterized by its unique molecular structure and potential biological activities. The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Piperazine derivatives are known for their diverse pharmacological properties, making them significant in medicinal chemistry and drug development.
This compound is primarily sourced through synthetic organic chemistry methods, particularly involving piperazine and cyclopropylmethyl moieties. It falls under the broader classification of piperazine derivatives, which are frequently utilized in pharmaceutical applications due to their ability to interact with various biological targets.
The synthesis of 4-(Cyclopropylmethyl)piperazin-2-one typically involves several key steps:
The synthetic routes often emphasize efficiency and yield, with considerations for safety and cost-effectiveness in industrial applications .
The molecular structure of 4-(Cyclopropylmethyl)piperazin-2-one features a piperazine ring with a cyclopropylmethyl substituent at one nitrogen atom. The structural formula can be represented as follows:
A structural diagram can illustrate the arrangement of atoms and bonds within the molecule, highlighting functional groups critical for its biological activity.
4-(Cyclopropylmethyl)piperazin-2-one can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize analogs for research purposes .
The mechanism of action of 4-(Cyclopropylmethyl)piperazin-2-one is primarily associated with its interaction with neurotransmitter receptors. Piperazine derivatives are known to influence serotonin and dopamine receptor pathways, which play significant roles in mood regulation and neurological functions. This interaction may lead to psychoactive effects or therapeutic benefits in conditions such as depression or anxiety .
These properties are essential for determining the compound's suitability for various applications in scientific research .
4-(Cyclopropylmethyl)piperazin-2-one has several scientific uses:
The versatility of this compound makes it valuable in both academic research settings and industrial applications .
Retrosynthetic disconnection of 4-(cyclopropylmethyl)piperazin-2-one reveals two primary synthons: cyclopropane carboxaldehyde and N-protected piperazinone derivatives. The cyclopropylmethyl moiety serves as a key hydrophobic pharmacophore, strategically positioned to influence the molecule’s conformational stability and binding affinity. The core disconnection pathways involve:
Table 1: Retrosynthetic Pathways and Key Synthons
Disconnection Site | Synthons Generated | Challenges | Protecting Group Strategy |
---|---|---|---|
Amide C=O bond | Cyclopropylmethylamine + Piperazine carboxylate | Enol carboxylate instability | Boc protection of secondary amine |
Tertiary N-C bond | Cyclopropyl bromide + Piperazin-2-one | Over-alkylation risk | Carbamate protection |
C-N bond of ring | N-(2-Aminoethyl)-N-(cyclopropylmethyl)glycinamide | Regioselective cyclization control | Ketone masking as ketal |
The cyclopropyl group introduces significant steric constraints, necessitating orthogonal protection (e.g., tert-butoxycarbonyl) during synthesis to prevent side reactions. Computational modeling indicates that the cyclopropylmethyl group’s sp³-hybridized carbons enforce a specific dihedral angle (115°–125°) relative to the piperazine ring, influencing transition state energies during bond formation [4] [10].
Copper-catalyzed cyclopropanation enables direct introduction of cyclopropyl groups onto preformed piperazine cores. Key methodologies include:
Catalyst selection critically influences stereochemical outcomes. Chiral bisoxazoline copper complexes induce enantiomeric excess up to 78% during asymmetric cyclopropanation, though the piperazinone’s inherent planarity limits diastereocontrol. Microwave irradiation (150W, 140°C) reduces reaction times from 24 hours to 45 minutes while suppressing thermal decomposition pathways [7] [9].
Mechanochemistry provides an efficient platform for solvent-free N-alkylation of piperazinones, circumventing solubility limitations of polar intermediates. Key advances include:
Table 2: Mechanochemical vs. Solution-Phase Synthesis Comparison
Parameter | Ball-Mill Method | Traditional Reflux | Improvement Factor |
---|---|---|---|
Reaction Time | 0.5 hours | 12 hours | 24× faster |
Solvent Consumption | 0 mL/g product | 300 mL/g product | Complete elimination |
Energy Input | 0.8 kWh/mol | 3.2 kWh/mol | 75% reduction |
Byproduct Formation | <2% | 10–15% | 5–7× reduction |
Process intensification via mechanochemistry enhances atom economy to 92% compared to 65–70% in solvent-based routes, primarily by avoiding solvolysis byproducts. Scaling studies demonstrate linear yield maintenance up to 500g batch size using industrial-scale extruders [5] .
Enantioenriched 4-substituted piperazin-2-ones require chiral induction at C3 or C5 positions due to the ring’s conformational mobility. Leading strategies include:
The cyclopropyl group’s rigidity enhances stereochemical stability by restricting ring-flip inversion barriers to >100 kJ/mol (compared to 70 kJ/mol for N-methyl analogs). Dynamic kinetic resolution proves challenging due to slow racemization at ambient temperatures, necessitating precise thermal control during enzymatic processes [10].
Comprehensive sustainability assessment of 4-(cyclopropylmethyl)piperazin-2-one synthesis requires multi-criteria analysis:
Table 3: Comparative Green Metrics for Synthetic Routes
Metric | Mechanochemical Route | Solution-Phase Route | Transition-Metal Route | Target Threshold |
---|---|---|---|---|
PMI (kg/kg product) | 3.2 | 28.7 | 15.4 | <8 |
E-factor (kg waste/kg) | 1.8 | 35.0 | 22.3 | <5 |
Carbon Intensity (kg CO₂e/kg) | 7.5 | 42.3 | 31.6 | <15 |
Renewable Feedstock (%) | 0 | 12 | 0 | >30 |
Critical sustainability gaps include fossil-derived cyclopropylmethyl precursors and high catalyst loadings in asymmetric synthesis. Emerging bio-based routes using fermentative cyclopropanation (e.g., E. coli-expressed P450 enzymes) show promise but remain at low TRL (Technology Readiness Level) [4] .
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8